molecular formula C19H12F3N3O3 B2376580 2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 849678-29-1

2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2376580
CAS No.: 849678-29-1
M. Wt: 387.318
InChI Key: OZYOYRDFAZTHMQ-UHFFFAOYSA-N
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Description

The compound 2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule with a complex fused ring system and several functional groups, making it potentially significant in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps starting from simpler precursors. One common route includes the cyclization of a substituted benzofuran precursor with appropriate reagents to form the benzofuro[3,2-d]pyrimidine core, followed by acylation to introduce the acetamide moiety. Reaction conditions often involve the use of strong acids or bases and high temperatures to drive the cyclization and functionalization processes.

Industrial Production Methods

While specific industrial methods for this compound may vary, standard large-scale organic synthesis techniques would be employed. This could include optimizing the yield and purity through careful control of reaction parameters, such as temperature, solvent choice, and reaction time. Industrial reactors and continuous flow systems may be utilized to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at its functional groups, particularly the acetamide and benzofuran moieties.

  • Reduction: : Reduction reactions could modify the oxo group or other reducible functionalities within the molecule.

  • Substitution: : The trifluoromethyl group may participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic media.

  • Reduction: : Lithium aluminum hydride or hydrogen gas with a metal catalyst.

  • Substitution: : Nucleophiles like amines or thiols under basic conditions.

Major Products

  • Oxidation: : Introduction of additional oxygen-containing functional groups such as hydroxyl or carboxyl groups.

  • Reduction: : Conversion of oxo groups to hydroxyl groups.

  • Substitution: : Replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial or anticancer properties.

  • Medicine: : Explored as a lead compound for drug development due to its unique structural features.

  • Industry: : Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The precise mechanism of action depends on the specific application but generally involves the compound interacting with molecular targets such as enzymes or receptors. In biological systems, it may inhibit or activate certain pathways, leading to therapeutic effects. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide: : Lacks the trifluoromethyl group, potentially less potent or selective.

  • N-(2-(trifluoromethyl)phenyl)acetamide: : Does not contain the benzofuro[3,2-d]pyrimidine core, likely different biological activity.

  • Benzofuran derivatives: : Vary in the fused ring structure, affecting their chemical and biological properties.

Uniqueness

The combination of the benzofuro[3,2-d]pyrimidine core with the trifluoromethylated phenylacetamide moiety is unique, potentially offering enhanced biological activity and specificity due to the synergistic effects of these functional groups.

Properties

IUPAC Name

2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O3/c20-19(21,22)12-6-2-3-7-13(12)24-15(26)9-25-10-23-16-11-5-1-4-8-14(11)28-17(16)18(25)27/h1-8,10H,9H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYOYRDFAZTHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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